molecular formula C21H22N2O4S B11133002 butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate

butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate

Cat. No.: B11133002
M. Wt: 398.5 g/mol
InChI Key: QCZRVEYJMFKDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate (CAS: 893691-82-2) is a benzothiazine derivative featuring a 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl moiety linked to a butyl 4-aminobenzoate group via an acetamide bridge. The compound’s structure combines a bicyclic thiazine core with ester and amide functionalities, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

butyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H22N2O4S/c1-2-3-12-27-21(26)14-8-10-15(11-9-14)22-19(24)13-18-20(25)23-16-6-4-5-7-17(16)28-18/h4-11,18H,2-3,12-13H2,1H3,(H,22,24)(H,23,25)

InChI Key

QCZRVEYJMFKDPG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Ethyl Oxaloacetate

In a representative method, 2-aminothiophenol reacts with ethyl oxaloacetate in refluxing ethanol, catalyzed by acetic acid, to yield 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate. This intermediate is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to produce 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid.

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: Acetic acid (5 mol%)

  • Yield: 68–75%

Activation of the Carboxylic Acid

The acetic acid side chain is activated for amide bond formation. Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C.

Procedure:

  • Dissolve 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid (1 eq) in DCM.

  • Add SOCl₂ (1.2 eq) dropwise under nitrogen.

  • Stir for 3–4 hours at 25°C.

  • Remove excess reagent under reduced pressure to obtain the acid chloride.

Preparation of Butyl 4-Aminobenzoate

The benzoate ester is synthesized via Fischer esterification or Steglich esterification.

Fischer Esterification

4-Aminobenzoic acid reacts with butanol in the presence of sulfuric acid (H₂SO₄) under reflux.

Reaction Conditions:

  • Molar ratio (acid:butanol): 1:5

  • Catalyst: H₂SO₄ (2 mol%)

  • Temperature: 110°C

  • Yield: 85–90%

Steglich Esterification

For higher yields, 4-aminobenzoic acid is treated with butanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM.

Reaction Conditions:

  • Solvent: DCM

  • Temperature: 0°C → 25°C

  • Yield: 92–95%

Amide Coupling

The final step involves coupling the acid chloride with butyl 4-aminobenzoate.

Schotten-Baumann Reaction

The acid chloride is reacted with butyl 4-aminobenzoate in a biphasic system (water/DCM) using sodium bicarbonate (NaHCO₃) as a base.

Procedure:

  • Dissolve butyl 4-aminobenzoate (1 eq) in DCM.

  • Add acid chloride (1.1 eq) and NaHCO₃ (3 eq).

  • Stir vigorously at 25°C for 12–16 hours.

  • Isolate the product via extraction and purify by column chromatography (SiO₂, chloroform/methanol 95:5).

Yield: 70–78%

Catalytic Coupling with HOBt/EDCl

For improved efficiency, hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) are used in DCM or THF.

Reaction Conditions:

  • Solvent: THF

  • Temperature: 0°C → 25°C

  • Yield: 80–85%

Optimization and Challenges

Byproduct Formation

Overactivation of the carboxylic acid can lead to dimerization. This is mitigated by controlling stoichiometry (acid chloride:amine = 1.1:1) and reaction time.

Purification

Crude products are purified via silica gel chromatography. Gradient elution (chloroform → chloroform/methanol 9:1) resolves unreacted starting materials and dimeric byproducts.

Comparative Data Table

StepMethodSolventCatalyst/ReagentYield (%)
Benzothiazine synthesisCyclocondensationEthanolAcetic acid68–75
Acid activationSOCl₂DCM95–98
EsterificationFischer (H₂SO₄)ButanolH₂SO₄85–90
Amide couplingSchotten-BaumannDCM/H₂ONaHCO₃70–78
Amide couplingHOBt/EDClTHFHOBt/EDCl80–85

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

This compound’s benzothiazinone core is known for its biological activity, including antibacterial and anticancer properties. It is being investigated for its potential as a therapeutic agent in treating bacterial infections and certain types of cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The biological activity of butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is primarily due to its interaction with specific molecular targets. The benzothiazinone core can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is compared to benzothiazine derivatives with modifications in the ester/amide groups, substituents, and heteroatom substitution (e.g., sulfur vs. oxygen). Key analogs include:

Table 1: Structural Comparison of Benzothiazine Derivatives
Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Functional Groups References
Target Compound (CAS 893691-82-2) Butyl benzoate, acetamide linker ~375.4 (estimated) Ester, amide, benzothiazine
Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Ethyl ester 251.3 Ester, benzothiazine
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Methyl ester 237.3 Ester, benzothiazine
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Acetamide 222.3 Amide, benzothiazine
N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Hydroxamic acid 238.26 Hydroxamic acid, benzothiazine
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide Benzoxazin (O vs. S), complex substituents Not reported Amide, benzoxazin (oxygen analog)

Key Observations :

  • Ester vs.
  • Butyl vs. Smaller Esters : The butyl group in the target compound likely increases lipophilicity (higher logP) compared to ethyl or methyl analogs, which could affect bioavailability and metabolic stability.
  • antimicrobial activity).

Key Observations :

  • Antimicrobial Activity : Ethyl derivatives with sulfonyl groups () exhibit significant antimicrobial effects, suggesting that electron-withdrawing substituents enhance this activity.
  • CNS Activity : Methyl analogs () show stimulant/antidepressant effects, likely due to interactions with neurotransmitter systems.
  • Autoimmune Applications : Benzoxazin derivatives () highlight the impact of heteroatom substitution on target specificity (ROR-gamma vs. microbial targets).

Physicochemical Properties

  • Stability : The acetamide linker in the target compound may confer resistance to esterase-mediated hydrolysis compared to ester-only analogs.

Biological Activity

Butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is a compound derived from the benzothiazine class, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of Benzothiazine Compounds

Benzothiazines are known for their significant pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. The structural modifications in these compounds often enhance their bioactivity and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C16H18N2O3S
  • Molecular Weight: 318.39 g/mol
  • CAS Number: 443955-56-4

Antibacterial Properties

Research indicates that benzothiazine derivatives exhibit potent antibacterial effects. For instance, a study on related compounds demonstrated their ability to inhibit Staphylococcus aureus through targeting bacterial peptide deformylase (PDF) . The synthesized derivatives showed promising in vitro activity against various bacterial strains.

Table 1: Antibacterial Activity of Benzothiazine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5 µg/mL
Compound BEscherichia coli10 µg/mL
Butyl 4-{...}Staphylococcus aureusTBD

Anticancer Activity

Benzothiazine derivatives have also been studied for their anticancer properties. A recent investigation highlighted that certain modifications in the benzothiazine structure led to enhanced cytotoxicity against cancer cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity

In a study involving various benzothiazine derivatives, it was found that those with specific substitutions at the 4th position exhibited significant activity against breast cancer cells (MCF-7). The IC50 values ranged from 10 to 30 µM depending on the substituent.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Membrane Disruption: It can disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways through caspase activation.

Safety and Toxicity

Preliminary toxicity assessments indicate that while benzothiazine derivatives can be harmful if ingested or if they come into contact with skin, they show a promising therapeutic index when used in controlled doses .

Table 2: Toxicity Profile

EndpointResult
Acute ToxicityHarmful if swallowed
Skin IrritationCauses irritation
LD50 (rat)TBD

Q & A

Q. What advanced separation techniques are suitable for isolating byproducts?

  • Methodological Answer : High-performance countercurrent chromatography (HPCCC) with a two-phase solvent system (hexane/ethyl acetate/methanol/water) resolves structurally similar impurities. For enantiomeric byproducts, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve baseline separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.